5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid

Medicinal chemistry Structure-activity relationship Conformational analysis

5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid (CAS 646509-12-8) is a synthetic organic compound with molecular formula C13H16BrNO3 and a monoisotopic mass of 313.03138 Da. It is formally classified as an N-substituted 5-oxopentanoic acid derivative (a glutaric acid monoamide analogue) in which the amide nitrogen bears a 2-(4-bromophenyl)ethyl substituent.

Molecular Formula C13H16BrNO3
Molecular Weight 314.17 g/mol
CAS No. 646509-12-8
Cat. No. B12588846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid
CAS646509-12-8
Molecular FormulaC13H16BrNO3
Molecular Weight314.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)CCCC(=O)O)Br
InChIInChI=1S/C13H16BrNO3/c14-11-6-4-10(5-7-11)8-9-15-12(16)2-1-3-13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)
InChIKeyPZCYNNIYBMUCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic Acid (CAS 646509-12-8): Chemical Identity, Structural Class, and Procurement Baseline


5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic acid (CAS 646509-12-8) is a synthetic organic compound with molecular formula C13H16BrNO3 and a monoisotopic mass of 313.03138 Da . It is formally classified as an N-substituted 5-oxopentanoic acid derivative (a glutaric acid monoamide analogue) in which the amide nitrogen bears a 2-(4-bromophenyl)ethyl substituent. Its structural architecture positions it at the intersection of several bioactive scaffolds: the 4-bromophenyl group is a privileged pharmacophoric fragment found in numerous glutamate receptor antagonists, and the 5-oxopentanoic acid (glutaramic acid) backbone mimics the distal carboxylate domain of L-glutamic acid while lacking the α-amino acid functionality [1]. The compound is catalogued in ChEMBL (CHEMBL152110) and has the synonym 4-[2-(4-Bromo-phenyl)-ethylcarbamoyl]-butyric acid, reflecting its alternative nomenclature as a glutaric acid mono-(4-bromophenethyl)amide [2]. To date, no published primary research paper reports experimental biological activity data for this specific compound; its interest to medicinal chemistry derives from its scaffold relationship to known glutamatergic agents and its utility as a building block for further derivatization .

Building block for medicinal chemistry SAR exploration and scaffold derivatization
Bifunctional reactivity: carboxylic acid and para-bromophenyl handle
4-Bromophenethylamino scaffold with class-level structural homology to NMDA antagonist pharmacophores
Glutamate-site ligand design context; requires target-specific validation
No published primary experimental bioactivity data for this compound
Procurement for de novo screening or scaffold derivatization; verify in target assays

Why In-Class 4-Bromophenyl-Pentanoic Acid Derivatives Cannot Simply Be Interchanged with CAS 646509-12-8


Compounds bearing a 4-bromophenyl group linked to a pentanoic acid scaffold are not functionally interchangeable because the chemical nature of the linker between the aromatic ring and the carboxylate domain fundamentally determines three critical parameters: conformational flexibility, hydrogen-bonding capacity, and metabolic stability. In the target compound (CAS 646509-12-8), the linker is an ethylamino-amide chain (Ar-CH2-CH2-NH-CO-CH2-CH2-CH2-COOH), which provides a 7-rotatable-bond framework, two hydrogen-bond donor sites (amide NH and carboxylic acid OH), and three hydrogen-bond acceptor sites (amide C=O, carboxylic acid C=O, and carboxylic acid OH) . This differs substantially from close analogs: 5-[(4-bromophenyl)amino]-5-oxopentanoic acid (CAS 195452-10-9) replaces the flexible ethylamino spacer with a rigid anilide linkage (Ar-NH-CO-), reducing rotational degrees of freedom and altering the angle between the aromatic ring and the carboxylate; 5-(4-bromophenyl)-5-oxopentanoic acid (CAS 35333-26-7) uses a ketone linker (Ar-CO-CH2-CH2-CH2-COOH), which eliminates the amide NH donor entirely; and 5-(2-bromophenyl)-5-oxopentanoic acid (CAS 124576-25-6) repositions the bromine atom to the ortho position, changing steric and electronic properties [1][2]. In the known NMDA antagonist NVP-AAM077, the (R)-[(S)-1-(4-bromophenyl)ethylamino] motif—closely related to the 4-bromophenethylamino fragment in the target compound—makes specific contacts at the GluN1-GluN2A subunit interface, demonstrating that the ethylamino spacer geometry contributes meaningfully to protein-ligand recognition [3]. Consequently, substituting any of the above analogs for the target compound in a research program would introduce uncontrolled variables in binding mode, conformational preference, and hydrogen-bond network.

Target Ethylamino-amide linker (7 rotatable bonds)
Analog risk Rigid anilide linker (CAS 195452-10-9) reduces conformational flexibility; binding-mode geometry may shift
Target Amide NH present (H-bond donor)
Analog risk Ketone linker (CAS 35333-26-7) eliminates amide NH donor; H-bond network may not transfer
Target Para-bromo substitution (linear geometry)
Analog risk Ortho-bromo isomer (CAS 124576-25-6) introduces steric compression; halogen-contact geometry may differ

Quantitative Evidence Guide: Comparator-Based Differentiation of 5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic Acid (CAS 646509-12-8)


Ethylamino Spacer Length and Flexibility vs. Rigid Anilide Linker (CAS 195452-10-9)

The target compound contains a 4-bromophenethylamino group (Ar-CH2-CH2-NH-CO-) connected to the 5-oxopentanoic acid backbone, providing a two-carbon saturated spacer between the aromatic ring and the amide nitrogen. In contrast, the closest amide analog, 5-[(4-bromophenyl)amino]-5-oxopentanoic acid (CAS 195452-10-9), employs a direct anilide linkage (Ar-NH-CO-) with zero methylene spacer units between the phenyl ring and the amide [1]. The target compound therefore possesses 7 rotatable bonds vs. 5 for the anilide analog, enabling a significantly larger conformational ensemble [2]. The ethylamino spacer introduces an sp3-hybridized carbon adjacent to the amide nitrogen, altering the electronic environment of the NH donor and the geometry of potential hydrogen bonds with biological targets [3].

Ethylamino spacer vs. rigid anilide
Structural context
7 vs. 5 rotatable bonds (40% increase); +2 methylene units in linker
Supports scaffold selection review; conformational ensemble differs meaningfully
Computed properties; no experimental conformational analysis available
Medicinal chemistry Structure-activity relationship Conformational analysis

Amide vs. Ketone Linker: Hydrogen-Bond Donor Capacity and Biological Recognition Potential

The target compound features an amide linkage (-NH-CO-) that provides one hydrogen-bond donor (amide NH), whereas 5-(4-bromophenyl)-5-oxopentanoic acid (CAS 35333-26-7) employs a ketone linker (Ar-CO-) with zero hydrogen-bond donor capacity at the equivalent position . In the structurally related NMDA antagonist NVP-AAM077, the ethylamino NH participates in a critical hydrogen-bond network at the GluN1-GluN2A subunit interface, suggesting that the presence vs. absence of this donor can be decisive for target engagement in glutamatergic systems [1]. Additionally, the amide group in the target compound provides a dipole moment and resonance stabilization absent in the ketone analog, affecting both solubility and molecular recognition.

Amide vs. ketone linker H-bond capacity
Structural context
2 vs. 1 H-bond donors; amide NH present vs. absent
Supports linker chemistry review for target engagement studies
Class-level NMDA antagonist structural evidence from PDB 5VIJ
Medicinal chemistry Ligand design Hydrogen bonding

Para- vs. Ortho-Bromo Substitution: Electronic and Steric Differentiation from Positional Isomer CAS 124576-25-6

The target compound positions the bromine substituent at the para (4-) position of the phenyl ring, while 5-(2-bromophenyl)-5-oxopentanoic acid (CAS 124576-25-6) places bromine at the ortho (2-) position [1]. Para-substitution preserves the linear rod-like shape of the molecule and maximizes the distance between the bromine atom and the linker attachment point, whereas ortho-substitution introduces steric compression near the ethylamino attachment site. In the crystal structure of the GluN1/GluN2A NMDA receptor complexed with NVP-AAM077, the para-bromophenyl group forms a halogen-bond-like interaction with GluN1-Glu781 at the subunit interface—a contact that would be geometrically impossible with ortho-substitution [2]. The para-bromo configuration also affects the compound's UV absorption profile and potential for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), where para-substituted aryl bromides typically show distinct reactivity from ortho-substituted analogs.

Para- vs. ortho-bromo substitution
Structural context
Para (4-) linear axis vs. ortho (2-) steric crowding near linker
Supports substitution-position review; halogen-contact geometry may differ
Crystallographic evidence for para-bromophenyl contacts at GluN1-Glu781
Medicinal chemistry Halogen bonding Positional isomerism

N-Substituted Glutaramic Acid vs. α-Amino Acid Scaffold: Distinct Target Class Potential (CAS 2349881-98-5)

The target compound is an N-substituted glutaric acid monoamide (5-oxopentanoic acid derivative) that lacks the α-amino group characteristic of proteinogenic amino acids. In contrast, (S)-2-amino-5-(4-bromophenyl)pentanoic acid (CAS 2349881-98-5) is a 4-bromo-homophenylalanine derivative containing both an α-amino group and a free carboxylic acid, positioning it as a genuine amino acid analog capable of incorporation into peptides or recognition by amino acid transporters and tRNA synthetases . The target compound's absence of the α-amino group means it cannot serve as a substrate for ribosomal translation, aminoacyl-tRNA synthetases, or amino acid transporters of the SLC family that require the α-zwitterionic motif for recognition. However, the glutaric acid monoamide scaffold is a privileged chemotype in glutaminyl cyclase (QC) inhibitors and cholecystokinin (CCK) antagonists, representing a distinct target class space [1].

Glutaramic acid vs. α-amino acid scaffold
Class-level inference
No α-amino group; distinct chemotype from homophenylalanine analogs
Supports target-class context review; different recognition profile expected
Glutaramic acid scaffold reported in CCK antagonist and QC inhibitor chemotypes
Chemical biology Amino acid analog Target class selectivity

Recommended Research and Industrial Application Scenarios for 5-[2-(4-Bromophenyl)ethylamino]-5-oxopentanoic Acid (CAS 646509-12-8)


Scaffold for Designing Novel Glutamate Receptor Ligands

The 4-bromophenethylamino motif in the target compound is structurally homologous to the key pharmacophoric element of NVP-AAM077, a well-characterized GluN2A-preferring NMDA receptor antagonist (IC50 = 215 ± 13 nM at NR1/NR2A) [1]. The target compound can serve as a minimalist scaffold for systematic SAR exploration of glutamate-site antagonists, where the glutaric acid carboxylate mimics the distal carboxylate of L-glutamate and the 4-bromophenyl group explores halogen-bonding interactions at the GluN1-GluN2 subunit interface characterized in PDB 5VIJ [2]. Researchers should prioritize this compound over the anilide analog (CAS 195452-10-9) because the ethylamino spacer provides conformational flexibility that may better accommodate the glutamate-binding pocket geometry.

Intermediate for Glutaminyl Cyclase (QC) Inhibitor Development

The glutaric acid monoamide scaffold (5-oxopentanoic acid amide) is a recognized pharmacophore in glutaminyl cyclase inhibition, an enzyme target implicated in Alzheimer's disease pathology through pyroglutamate-Aβ formation [3]. The target compound's N-(4-bromophenethyl) substitution pattern provides a synthetic handle for further derivatization: the para-bromine atom enables late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, or Sonogashira), while the terminal carboxylic acid allows conjugation to amines, hydrazines, or alcohols to generate screening libraries. The ketone analog (CAS 35333-26-7) lacks the amide NH required for key active-site hydrogen bonds in QC inhibitors and is therefore unsuitable for this application.

Negative Control Compound for Amino Acid Transporter Studies

Because the target compound lacks the α-amino group essential for recognition by excitatory amino acid transporters (EAAT1-5) and other SLC family amino acid transporters, it can serve as a structurally matched negative control in glutamate uptake assays [1]. When paired with the α-amino acid analog (S)-2-amino-5-(4-bromophenyl)pentanoic acid (CAS 2349881-98-5), which retains the α-zwitterionic motif and may act as a transportable substrate or inhibitor, the target compound can be used to deconvolute whether observed effects in cellular assays are mediated by transporter recognition vs. receptor-level pharmacology. This paired-compound approach enhances mechanistic interpretability of phenotypic screening results.

Synthetic Building Block for Parallel Medicinal Chemistry Libraries

The compound's bifunctional structure—with a terminal carboxylic acid, a central amide bond, and a para-bromophenyl group—makes it a versatile building block for generating diverse compound libraries through combinatorial chemistry. The carboxylic acid can be activated (e.g., as an acid chloride or NHS ester) for amide coupling with amine-containing fragments, while the para-bromine participates in metal-catalyzed cross-coupling reactions with arylboronic acids, amines, or alkynes [2]. This dual reactivity is absent in the ketone analog (CAS 35333-26-7), which lacks the amide NH and thus offers only one diversification vector. Procurement of this compound should be prioritized when the synthetic strategy requires a scaffold with at least two orthogonal reactive sites for sequential diversification.

Application
Selection Property
Validation Focus
Glutamate receptor SAR studies
4-Bromophenethylamino scaffold with ethylamino spacer flexibility
Glutamate-site binding geometry and subunit-interface halogen-contact context
Glutaminyl cyclase inhibitor development
Glutaramic acid amide scaffold with para-bromo derivatization handle
Active-site H-bond network and pyroglutamate-Aβ formation research context
Amino acid transporter control studies
Absence of α-amino group; structurally matched negative control
Transporter recognition specificity and phenotypic screening deconvolution
Parallel medicinal chemistry libraries
Bifunctional reactivity: carboxylic acid and para-bromophenyl cross-coupling site
Orthogonal diversification efficiency and late-stage derivatization review
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